
(9,10-Diphenylanthracen-2-yl)boronic acid
Overview
Description
(9,10-Diphenylanthracen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C26H19BO2. This compound is notable for its unique structure, which includes a boronic acid group attached to a 9,10-diphenylanthracene moiety. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic and inorganic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,10-Diphenylanthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out by coupling 9,10-diphenylanthracene-2-bromide with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: (9,10-Diphenylanthracen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles like amines or alcohols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products:
Oxidation: Boronic esters or borates.
Substitution: Various substituted derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Suzuki-Miyaura Coupling Reactions
(9,10-Diphenylanthracen-2-yl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method allows for the introduction of phenyl and anthryl groups into organic molecules, facilitating the development of complex structures .
Table 1: Key Parameters of Suzuki Coupling Reactions
Parameter | Value |
---|---|
Reaction Type | Suzuki-Miyaura |
Typical Catalyst | Pd(PPh₃)₄ |
Common Solvents | Toluene, THF |
Reaction Temperature | Reflux (typically ~100°C) |
Case Study: Synthesis of Fluorescent Compounds
A study demonstrated the successful synthesis of fluorescent compounds using this compound as a coupling partner. The resulting products exhibited significant fluorescence properties suitable for applications in OLEDs (Organic Light Emitting Diodes) .
Applications in Materials Science
3.1 OLEDs and Photonic Devices
The compound has been utilized in the fabrication of OLEDs due to its excellent photophysical properties. Its derivatives have shown enhanced performance as emitters in OLED devices, achieving external quantum efficiencies exceeding 5% .
Table 2: Performance Metrics of OLEDs Using this compound Derivatives
Device Type | External Quantum Efficiency (%) | Color Emission |
---|---|---|
Blue OLED | 5.9 | Blue |
Hyperfluorescent Emitter | >10 | Green/Yellow |
Medicinal Chemistry Applications
4.1 Anticancer Research
Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry. These compounds exhibit anticancer properties by inhibiting proteasomes and are being explored for their role in targeted cancer therapies .
Case Study: Boron-Based Drug Development
The development of boron-containing drugs such as bortezomib has sparked interest in the therapeutic applications of boronic acids. Research indicates that modifications with boronic acid groups can enhance selectivity and pharmacokinetic profiles of bioactive molecules .
Future Directions and Research Opportunities
Research continues to explore new synthetic pathways and applications for this compound:
- Development of New Fluorescent Probes: Its unique structure allows for further modifications to create novel fluorescent probes for biological imaging.
- Investigation into Antiviral Properties: Emerging studies suggest potential antiviral applications that warrant further investigation.
Mechanism of Action
The mechanism of action of (9,10-Diphenylanthracen-2-yl)boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in various applications, including molecular recognition and catalysis .
Comparison with Similar Compounds
- Phenylboronic acid
- Anthracene-2-boronic acid
- 9,10-Diphenylanthracene
Comparison: (9,10-Diphenylanthracen-2-yl)boronic acid is unique due to the presence of both the boronic acid group and the 9,10-diphenylanthracene moiety. This combination imparts distinct photophysical properties and reactivity, making it particularly useful in materials science and organic synthesis. In contrast, phenylboronic acid and anthracene-2-boronic acid lack the extended conjugation and steric bulk provided by the diphenylanthracene group, resulting in different reactivity and applications .
Biological Activity
(9,10-Diphenylanthracen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, as well as its applications in drug delivery systems.
Chemical Identifiers:
Property | Value |
---|---|
CAS Number | 597553-98-5 |
Molecular Formula | C26H19BO2 |
Molecular Weight | 374.246 g/mol |
IUPAC Name | This compound |
SMILES | B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
1. Anticancer Activity
Boronic acids, including this compound, have shown significant anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .
Recent studies have indicated that modifications of boronic acids can enhance their selectivity and efficacy against various cancer types. For instance, the introduction of the boronic acid moiety into existing bioactive molecules can improve their pharmacokinetic profiles and therapeutic outcomes .
3. Applications in Drug Delivery
The ability of boronic acids to form reversible covalent bonds with biological molecules makes them suitable candidates for drug delivery systems. They can be designed to release therapeutic agents in response to specific biological triggers, enhancing the efficacy of treatments while minimizing side effects .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various boronic acid derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. The study utilized several cancer types, including breast and prostate cancer cells, showing IC50 values comparable to bortezomib .
Case Study 2: Antimicrobial Properties
Another research project focused on synthesizing new boronic acid derivatives aimed at enhancing antibacterial activity against resistant strains of bacteria. Although direct data on this compound was not highlighted, related compounds exhibited promising results against Gram-positive bacteria .
Research Findings
Recent reviews have consolidated findings on the biological activities of boronic acids:
- Anticancer Mechanism : Boronic acids inhibit the proteasome pathway by forming complexes with active site residues of proteasomal enzymes.
- Antimicrobial Efficacy : Studies suggest that modifications can enhance the binding affinity to bacterial targets.
- Drug Delivery Systems : Boronic acids are being explored for their ability to release drugs in a controlled manner based on pH or enzyme presence within tumors .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (9,10-diphenylanthracen-2-yl)boronic acid, and how can they be addressed methodologically?
Boronic acids are often synthesized via intermediates like boronic esters or trifluoroborate salts due to their instability during purification. For aromatic boronic acids like this compound, steric hindrance from bulky substituents (e.g., diphenylanthracene) can complicate coupling reactions. Methodological solutions include:
- Using Miyaura borylation with palladium catalysts for regioselective boron introduction .
- Employing protective groups (e.g., pinacol esters) to stabilize the boronic acid during multi-step syntheses .
- Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize boroxine formation, a common side reaction .
Q. How do the electronic properties of this compound influence its reactivity in diol-binding applications?
The anthracene core provides extended π-conjugation, enhancing the Lewis acidity of the boronic acid moiety (pKa ~9). This facilitates reversible binding with diols (e.g., sugars, catechols) via boronate ester formation. Key factors include:
- Electron-withdrawing effects of aromatic substituents, which lower the pKa of the boronic acid, improving binding at physiological pH .
- Steric effects from the diphenyl groups, which may reduce binding kinetics with bulky diols but enhance selectivity for planar substrates .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- LC-MS/MS in MRM mode : Enables detection of underivatized boronic acids at sub-ppm levels, critical for pharmaceutical-grade purity .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and identifies decomposition products (e.g., boroxines) under controlled conditions .
- MALDI-TOF with derivatization : Using diols (e.g., 2,5-dihydroxybenzoic acid) to suppress boroxine formation and improve signal clarity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound with glycoproteins?
Discrepancies often arise from secondary interactions (e.g., hydrophobic effects from aromatic groups). Methodological strategies include:
- Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran surfaces to quantify binding kinetics (kon/koff) under varying pH and ionic strengths .
- Competition assays : Use soluble diols (e.g., fructose) to distinguish specific boronate binding from nonspecific interactions .
- Computational docking : Model steric and electronic interactions between the anthracene core and glycoprotein binding pockets .
Q. What experimental approaches can elucidate the role of this compound in photoresponsive drug delivery systems?
- Azobenzene conjugation : Attach photoisomerizable groups (e.g., ortho-azobenzenes) to modulate diol-binding affinity via light exposure. E→Z isomerization enhances binding by 20-fold, enabling controlled drug release .
- Fluorescence quenching assays : Monitor real-time binding with fluorophore-tagged diols (e.g., alizarin red S) under UV/visible light irradiation .
Q. How does the thermal stability of this compound compare to other aromatic boronic acids in flame-retardant applications?
Q. What methodologies enable de novo sequencing of peptide-(9,10-diphenylanthracen-2-yl)boronic acid conjugates with multiple boronic acid moieties?
- On-plate derivatization : Treat with 2,5-dihydroxybenzoic acid (DHB) during MALDI preparation to esterify boronic acids and prevent cyclization .
- Tandem MS/MS : Use collision-induced dissociation (CID) to fragment peptides while retaining boronic acid tags for sequence reconstruction .
Q. Methodological Case Studies
Case Study: Optimizing Proteasome Inhibition Using this compound Derivatives
- Rational design : Replace the bortezomib backbone with the anthracene core to enhance hydrophobic interactions with the proteasome’s β5 subunit .
- Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., Suc-LLVY-AMC) and compare inhibition kinetics to clinical analogs .
Case Study: Developing a Glucose Sensor Based on this compound
Properties
IUPAC Name |
(9,10-diphenylanthracen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUDLJXJTYSUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631121 | |
Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597553-98-5 | |
Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Diphenylanthracene-2-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.